molecular formula C12H14O B1413671 1-Ethynyl-3-isobutoxybenzene CAS No. 2169102-40-1

1-Ethynyl-3-isobutoxybenzene

Cat. No.: B1413671
CAS No.: 2169102-40-1
M. Wt: 174.24 g/mol
InChI Key: PUIKAUITERIZKP-UHFFFAOYSA-N
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Description

1-Ethynyl-3-isobutoxybenzene is an organic compound characterized by the presence of an ethynyl group attached to a benzene ring substituted with an isobutoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Ethynyl-3-isobutoxybenzene can be synthesized through a multi-step process involving the following key steps:

    Formation of the Ethynyl Group: The ethynyl group can be introduced via a Sonogashira coupling reaction, where an aryl halide reacts with an acetylene derivative in the presence of a palladium catalyst and a copper co-catalyst.

    Introduction of the Isobutoxy Group: The isobutoxy group can be introduced through an etherification reaction, where the hydroxyl group of an isobutanol reacts with a benzene derivative under acidic or basic conditions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for catalyst optimization, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-Ethynyl-3-isobutoxybenzene undergoes various chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized to form carbonyl compounds under the influence of strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The ethynyl group can be reduced to an ethyl group using hydrogenation reactions with catalysts like palladium on carbon.

    Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas, palladium on carbon.

    Substitution: Nitric acid for nitration, sulfuric acid for sulfonation, halogens for halogenation.

Major Products:

    Oxidation: Formation of carbonyl compounds.

    Reduction: Formation of ethyl-substituted benzene derivatives.

    Substitution: Formation of nitro, sulfonyl, or halogen-substituted benzene derivatives.

Scientific Research Applications

1-Ethynyl-3-isobutoxybenzene has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-Ethynyl-3-isobutoxybenzene involves its interaction with molecular targets through its ethynyl and isobutoxy groups. These interactions can lead to the modulation of biological pathways, including enzyme inhibition or activation, receptor binding, and alteration of cellular processes. The specific pathways and targets depend on the context of its application, such as antimicrobial or anticancer activity.

Comparison with Similar Compounds

    1-Ethynyl-3-methoxybenzene: Similar structure but with a methoxy group instead of an isobutoxy group.

    1-Ethynyl-4-isobutoxybenzene: Similar structure but with the isobutoxy group at the para position.

    1-Ethynyl-3-ethoxybenzene: Similar structure but with an ethoxy group instead of an isobutoxy group.

Uniqueness: 1-Ethynyl-3-isobutoxybenzene is unique due to the presence of the isobutoxy group, which imparts distinct steric and electronic properties compared to its analogs

Properties

IUPAC Name

1-ethynyl-3-(2-methylpropoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O/c1-4-11-6-5-7-12(8-11)13-9-10(2)3/h1,5-8,10H,9H2,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUIKAUITERIZKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC1=CC=CC(=C1)C#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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